3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid
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Overview
Description
3-Hydroxy-2,6-dimethylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is also known by its IUPAC name, 3-hydroxy-2,6-dimethylisonicotinic acid . This compound is characterized by a pyridine ring substituted with hydroxyl, methyl, and carboxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid typically involves the functionalization of a pyridine ring. One common method includes the hydroxylation of 2,6-dimethylpyridine followed by carboxylation at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as 2,6-dimethylpyridine. The process may include steps like nitration, reduction, and subsequent functional group transformations under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,6-dimethylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Hydroxy-2,6-dimethylpyridine-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl and carboxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an enzyme inhibitor or modulator, affecting biochemical pathways .
Comparison with Similar Compounds
2,6-Dimethylpyridine: Lacks the hydroxyl and carboxyl groups, making it less reactive in certain chemical reactions.
3-Hydroxy-4-methylpyridine: Similar structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
Uniqueness: 3-Hydroxy-2,6-dimethylpyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both hydroxyl and carboxyl groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
4328-87-4 |
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Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)5(2)9-4/h3,10H,1-2H3,(H,11,12) |
InChI Key |
HMUZXOCYGAVFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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